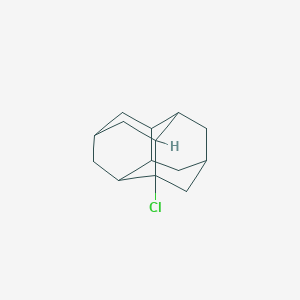

1-Chlorodiamantane

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C14H19Cl |

|---|---|

分子量 |

222.75 g/mol |

IUPAC 名称 |

1-chloropentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |

InChI |

InChI=1S/C14H19Cl/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13H,1-6H2 |

InChI 键 |

BUQLKGIRMPNVPF-UHFFFAOYSA-N |

规范 SMILES |

C1C2CC3C4C1C5CC(C4)CC3(C5C2)Cl |

产品来源 |

United States |

Synthetic Methodologies for 1 Chlorodiamantane

Direct Halogenation Approaches

Direct chlorination of the diamantane cage offers a straightforward route to its chlorinated derivatives. However, controlling the position of chlorination is a significant challenge due to the presence of multiple reactive sites on the hydrocarbon framework.

Chlorination of Diamantane with Aluminum Chloride-Acetyl Chloride System

The use of a combination of aluminum chloride (AlCl₃) and acetyl chloride (AcCl) is a known method for the chlorination of diamantane. rsc.orgwikipedia.orgresearchgate.netresearchgate.netresearchgate.net This approach typically leads to a mixture of chlorinated isomers.

When diamantane is treated with aluminum chloride and acetyl chloride, a mixture of 1-chlorodiamantane and 4-chlorodiamantane is formed. rsc.orgwikipedia.orgresearchgate.netresearchgate.net These isomers are also referred to as the zonal and apical derivatives, respectively. rsc.orgresearchgate.netresearchgate.net The reaction is typically carried out at 0°C. rsc.orgresearchgate.netrsc.org

The chlorination of diamantane with the aluminum chloride-acetyl chloride system is not highly regioselective. Research indicates that this method yields approximately equal amounts of the 1- and 4-chlorodiamantane isomers. rsc.orgwikipedia.orgresearchgate.netresearchgate.netrsc.org This results in a roughly 1:1 isomeric ratio, presenting a challenge for the selective synthesis of this compound. google.com The total yield of the mixed chloro isomers has been reported to be around 80%. google.com The separation of these isomers can be accomplished through methods such as high-performance liquid chromatography or by converting the chlorides to their corresponding alcohols, which can then be separated by chromatography. rsc.orggoogle.com

Table 1: Isomeric Ratio in Chlorination of Diamantane with AlCl₃/AcCl

| Product | Isomeric Ratio |

|---|---|

| This compound | ~50% |

Selective Chlorination with Chlorosulfonic Acid

To achieve a more controlled and selective chlorination of diamantane, chlorosulfonic acid (ClSO₃H) has been employed as the chlorinating agent. rsc.orgwikipedia.orgresearchgate.netresearchgate.net This method offers a significant improvement in the preferential formation of the desired 1-chloro isomer.

In contrast to the aluminum chloride-acetyl chloride system, the use of chlorosulfonic acid at low temperatures leads to the predominant formation of this compound. rsc.orgwikipedia.orgresearchgate.netresearchgate.netrsc.org This enhanced regioselectivity is a key advantage of this synthetic route. The reaction is typically conducted at a temperature of -5°C. rsc.orgresearchgate.netrsc.org

For the selective synthesis of this compound using chlorosulfonic acid, specific reaction conditions have been optimized. The reaction is carried out at low temperatures, around -5°C, to favor the formation of the 1-chloro isomer. rsc.orgresearchgate.netrsc.org While this method provides higher selectivity, it can require a large excess of the chlorinating agent. google.com One report mentions a molar ratio of diamantane to chlorosulfonic acid as high as 1:58. google.com Despite the large excess of reagent, which can complicate product isolation, this method remains a valuable tool for obtaining this compound with high selectivity. rsc.orggoogle.com

Table 2: Comparison of Chlorination Methods for Diamantane

| Method | Reagents | Temperature | Key Outcome |

|---|---|---|---|

| Friedel-Crafts Type | AlCl₃ / AcCl | 0°C | Mixture of 1- and 4-chlorodiamantane (~1:1 ratio) rsc.orgwikipedia.orgresearchgate.netresearchgate.netrsc.org |

Catalytic Chlorination with Carbon Tetrachloride and Manganese Salts

A notable method for the synthesis of chlorodiamantanes involves the direct chlorination of diamantane using carbon tetrachloride as the chlorinating agent. google.com This process is facilitated by catalytic systems based on manganese salts. google.com Various manganese compounds, such as manganese(II) sulfate (B86663) (MnSO₄), manganese(II) stearate (B1226849) (Mn(C₁₇H₃₅CO₂)₂), manganese(II) acetate (B1210297) (Mn(OAc)₂), and manganese(II) chloride (MnCl₂), have been identified as effective catalyst sources for this transformation. google.com The reaction proceeds by heating a mixture of diamantane, carbon tetrachloride, and the manganese catalyst system. google.com

The efficacy of the manganese-based catalytic system is significantly enhanced by the introduction of nitrile ligands. google.com These ligands serve to activate the manganese salt, forming a more potent catalytic complex. google.com Common nitrile ligands employed in this process include acetonitrile (B52724) (CH₃CN), propionitrile (B127096) (CH₃CH₂CN), and benzonitrile (B105546) (PhCN). google.com The interaction between the nitrile and the manganese center is crucial for the catalytic cycle, facilitating the transfer of a chlorine atom from carbon tetrachloride to the diamantane molecule. nih.gov This metal-ligand cooperation is a key principle in achieving high reactivity and conversion. nih.gov

Optimization of the reaction conditions is critical for maximizing the yield of the desired chlorinated products. Research has shown that high conversion rates, approaching 100%, can be achieved by carefully controlling the reaction parameters. google.com The process is typically carried out at an elevated temperature, around 200°C, for a duration ranging from 0.5 to 8 hours. google.com

The molar ratio of the reactants and catalytic components is a primary factor in process optimization. A preferred molar ratio has been established as [Mn] : [RCN] : [diamantane] : [CCl₄] = 1 : 2 : 1000 : 3000. google.com Adhering to these optimized parameters allows for the efficient chlorination of the diamantane substrate. However, this specific catalytic method yields a mixture of isomers. The separation of the resulting products, this compound and 4-chlorodiamantane, is accomplished through high-performance liquid chromatography, with the typical isomer ratio being approximately 47:53. google.com

Table 1: Parameters for Catalytic Chlorination of Diamantane

| Catalyst Source | Activating Ligand | Molar Ratio ([Mn]:[RCN]:[Diamantane]:[CCl₄]) | Temperature | Time | Conversion | Product Notes |

|---|---|---|---|---|---|---|

| Mn(OAc)₂ | Acetonitrile | 1:2:1000:3000 (Preferred) | 200°C | 1-8 hours | Up to 100% | Yields a ~47:53 mixture of 1- and 4-chlorodiamantane. google.com |

| MnSO₄ | Acetonitrile | (1:2) - (4:1000) : 1000 : 5000 | 200°C | 0.5-8 hours | High | Isomeric mixture. google.com |

| MnCl₂ | Benzonitrile | (1:2) - (4:1000) : 1000 : 5000 | 200°C | 0.5-8 hours | High | Isomeric mixture. google.com |

Precursor-Based Synthetic Routes

An alternative strategy for synthesizing this compound involves a multi-step route starting from a known polycyclic hydrocarbon precursor. This approach allows for greater control over the final product's regiochemistry.

A highly effective precursor for the synthesis of the diamantane skeleton is Tetrahydro-Binor-S. wikiwand.comwikipedia.org Diamantane is produced in high yields (ranging from 70% to 84%) through the Lewis acid-catalyzed rearrangement of Tetrahydro-Binor-S. wikiwand.comwikipedia.org This isomerization is typically achieved using an aluminum bromide or aluminum chloride catalyst in a suitable solvent like carbon disulfide or dichloromethane. sciencemadness.orgarchive.org

Once the diamantane core structure is obtained, it can be selectively functionalized. The direct chlorination of diamantane can lead to different isomers depending on the reagent used. While using a combination of aluminum chloride and acetyl chloride results in an equimolar mixture of this compound and 4-chlorodiamantane, a more selective method is available. rsc.orgresearchgate.netrsc.org The use of chlorosulfonic acid (ClSO₃H) as the chlorinating agent at low temperatures (-5°C) preferentially yields the 1-chloro isomer, making this a key derivatization step for the targeted synthesis of this compound. rsc.orgresearchgate.netrsc.org

Table 2: Selectivity in Chlorination of Diamantane

| Chlorinating Reagent | Conditions | Product Selectivity (1-chloro- vs 4-chloro-) |

|---|---|---|

| Chlorosulfonic acid | -5°C | Mainly this compound. rsc.orgresearchgate.netrsc.org |

| Aluminium chloride-acetyl chloride | 0°C | Equal amounts of 1- and 4-chlorodiamantane. rsc.orgresearchgate.netrsc.org |

Mentioned Compounds

Reactivity and Advanced Functionalization of 1 Chlorodiamantane

Nucleophilic Substitution Reactions

The reactivity of 1-chlorodiamantane in nucleophilic substitution reactions is largely governed by the stability of the resulting diamantyl carbocation. The departure of the chloride ion from the bridgehead position generates a tertiary carbocation, which is a key intermediate in these transformations.

Hydrolysis to Diamantane Alcohols

The hydrolysis of this compound provides a direct route to diamantan-1-ol (B13743743). This reaction typically proceeds through an SN1 mechanism, where the rate-determining step is the formation of the 1-diamantyl carbocation. The stability of this tertiary carbocation facilitates the reaction.

The process involves the cleavage of the carbon-chlorine bond, followed by the attack of a water molecule on the carbocation intermediate. Subsequent deprotonation yields the corresponding alcohol. Studies have shown that the hydrolysis of a mixture of 1- and 4-chlorodiamantane in hot dimethylformamide-hydrochloric acid leads to the formation of a mixture of diamantan-1-ol and diamantan-4-ol.

| Reactant | Reagents | Product |

| This compound | H₂O | Diamantan-1-ol |

This table illustrates the basic hydrolysis reaction of this compound.

Conversion to Diamantane Amines

The introduction of an amino group at the bridgehead position of diamantane can be achieved from this compound through methods that accommodate the formation of a tertiary carbocation. A common and effective method is the Ritter reaction. In this reaction, the carbocation generated from this compound in the presence of a strong acid reacts with a nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-substituted amide, which can then be hydrolyzed to the primary amine, diamantan-1-amine.

This two-step process provides a reliable pathway to diamantane amines, which are valuable building blocks in medicinal chemistry and materials science.

| Reactant | Reagents | Intermediate | Final Product |

| This compound | 1. R-C≡N, H⁺ 2. H₂O | N-(1-Diamantyl)acetamide (for R=CH₃) | Diamantan-1-amine |

This table outlines the Ritter reaction pathway for the synthesis of Diamantan-1-amine from this compound.

While direct reaction with ammonia (B1221849) can also lead to the formation of amines, the Ritter reaction often provides a more controlled and higher-yielding route for tertiary substrates like this compound.

Exploration of Other Substitution Pathways

The 1-diamantyl carbocation, being a key intermediate, can be trapped by a variety of other nucleophiles, opening up pathways to a range of functionalized diamantanes. While specific studies on this compound with a wide array of nucleophiles are not extensively documented, the principles of carbocation chemistry suggest the feasibility of several other substitution reactions.

For instance, reaction with cyanide ions (e.g., from sodium or potassium cyanide) in an appropriate solvent would be expected to yield 1-cyanodiamantane. Similarly, the use of other pseudohalides like azide (B81097) or thiocyanate (B1210189) ions could lead to the formation of 1-azidodiamantane and 1-thiocyanatodiamantane, respectively. These reactions would also proceed via an SN1 mechanism.

| Nucleophile | Expected Product |

| Cyanide (CN⁻) | 1-Cyanodiamantane |

| Azide (N₃⁻) | 1-Azidodiamantane |

| Thiocyanate (SCN⁻) | 1-Thiocyanatodiamantane |

This table presents potential nucleophilic substitution products of this compound based on established carbocation reactivity.

Isomerization and Equilibration Studies

A notable feature of the chemistry of chlorodiamantanes is the ability of the chloro-substituent to rearrange between the non-equivalent tertiary bridgehead positions.

Equilibrium between 1- and 4-Chlorodiamantane

Under the influence of Lewis acids such as aluminum chloride, this compound can isomerize to 4-chlorodiamantane. This process is reversible, leading to an equilibrium mixture of the two isomers. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two isomers.

Research has demonstrated that treatment of either pure this compound or 4-chlorodiamantane with aluminum chloride results in the formation of a mixture containing both isomers. This equilibration is a crucial consideration in synthetic procedures involving chlorodiamantanes, as the reaction conditions can influence the isomeric composition of the product.

| Isomer | Catalyst | Result |

| This compound | AlCl₃ | Equilibrium mixture of 1- and 4-Chlorodiamantane |

| 4-Chlorodiamantane | AlCl₃ | Equilibrium mixture of 1- and 4-Chlorodiamantane |

This table summarizes the Lewis acid-catalyzed equilibration of chlorodiamantane isomers.

Mechanistic Insights into Chloro-Substituent Rearrangement

The rearrangement of the chloro-substituent between the 1- and 4-positions of the diamantane skeleton proceeds through a carbocationic mechanism. The Lewis acid catalyst facilitates the departure of the chloride ion, generating a diamantyl carbocation.

The key to the isomerization lies in a series of intramolecular hydride shifts. The initial formation of the 1-diamantyl carbocation is followed by a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates to the positively charged bridgehead carbon. This process can continue, effectively moving the positive charge around the cage structure. When the positive charge is located at the 4-position, the chloride ion can re-attack, forming 4-chlorodiamantane.

This series of hydride shifts allows the system to explore different carbocationic intermediates and ultimately reach a thermodynamic equilibrium between the 1- and 4-chloro isomers. The rigid structure of the diamantane cage dictates the possible pathways for these hydride shifts. Computational studies on related diamondoid carbocations support the feasibility of such intramolecular rearrangements. arxiv.org

Advanced Derivatization through Carbocation and Radical Intermediates

The rigid, cage-like structure of diamantane provides a unique scaffold for advanced functionalization. The tertiary carbon atoms at the apical and medial positions of this compound are key sites for derivatization, which often proceeds through carbocationic or radical intermediates. These reactive species allow for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this halogenated diamondoid precursor.

Generation of Higher Diamondoid Carbocations from Halogenated Precursors

The synthesis of higher diamondoids, those containing more than two adamantane (B196018) cages, can be achieved from lower diamondoid precursors. While these transformations have been explored through superacid-catalyzed carbocation rearrangements, free-radical mechanisms have also been identified as playing a crucial role. researchgate.net In processes analogous to chemical vapor deposition (CVD) diamond growth, smaller diamondoids can act as seeds for the formation of larger structures. google.com This involves the abstraction of hydrogen atoms and the addition of carbon-containing radicals. google.com

Halogenated diamondoids, such as this compound, are valuable precursors for generating carbocations. The carbon-halogen bond can be cleaved to form a tertiary carbocation, which can then undergo various reactions. While the direct conversion of this compound to a higher diamondoid carbocation is a complex process, the stability of diamondoid carbocations makes them key intermediates in rearrangement and functionalization reactions. researchgate.net The positive charge in these carbocations is stabilized, particularly when located near the center of the molecular cage. researchgate.net

Selective C-H Activation via Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for the selective functionalization of C–H bonds in diamondoids, including diamantane. nih.govnih.govchemrxiv.org This methodology offers a pathway to generate radical intermediates under mild conditions, using visible light and a photocatalyst. nih.gov

The mechanism of photoredox-catalyzed functionalization of diamondoids typically involves the following key steps chemrxiv.orgacs.org:

Photoexcitation of the Catalyst : A photocatalyst, such as a pyrylium (B1242799) salt, absorbs visible light and is excited to a higher energy state. chemrxiv.orgacs.org

Single-Electron Transfer (SET) : The excited photocatalyst acts as a strong oxidant and accepts an electron from the diamondoid, generating a diamondoid radical cation. researchgate.netnih.gov The ionization potentials of diamondoids decrease with increasing size, facilitating this oxidation. acs.org

Deprotonation : A base present in the reaction mixture facilitates the deprotonation of the radical cation, leading to the formation of a neutral diamondoid radical. nih.gov

Radical Trapping : The diamondoid radical is then trapped by a radical acceptor, leading to the formation of a new C-C or C-heteroatom bond. nih.gov

Mechanistic studies, including Stern-Volmer luminescence quenching and EPR spectroscopy, have provided evidence for the formation of radical intermediates in these transformations. nih.govacs.org

Diamantane possesses two types of tertiary C-H bonds: two apical and six medial. The regioselectivity of functionalization at these positions is a significant aspect of its chemistry.

In photoredox catalysis using an oxidizing organic photocatalyst, a degree of regioselectivity between the medial and apical positions is observed. acs.org The outcome can be influenced by the nature of the radical trapping agent and the reaction conditions. For instance, in one study, the functionalization of diamantane with various electrophilic radical acceptors consistently showed a preference for the medial position, with medial-to-apical product ratios ranging from 3.1:1 to 4.8:1. acs.org

Computational studies have suggested that the structure of the diamondoid radical cation can be influenced by interactions with the solvent. acs.org While initial theories proposed an elongation along the longer axis, activating the apical C-H bonds, subsequent work indicated that interaction with a nucleophilic solvent could lead to the activation of medial C-H bonds, consistent with experimental observations of medial selectivity. acs.org

Conversely, other methods, such as the photoacetylation of diamondoids, have shown a strong preference for the apical position. nih.gov This selectivity is attributed to the higher polarizability of the cage along the apical direction in the transition state of hydrogen abstraction. researchgate.net

| Reaction Type | Preferred Position | Selectivity (Medial:Apical or Apical:Medial) | Reference |

|---|---|---|---|

| Photoredox Catalysis (with pyrylium photocatalysts) | Medial | 3.1:1 to 4.8:1 | acs.org |

| Photoacetylation | Apical | 5.5:1 | nih.gov |

| Photoarylation (with TCB) | Apical | Fully apical-selective | nih.gov |

Preparation of Carboxylic Acids, Esters, and Other Functional Groups

This compound serves as a versatile starting material for the synthesis of various functionalized diamondoids, including carboxylic acids and their derivatives. Standard organic transformations can be applied to achieve these conversions.

One common route to carboxylic acids from alkyl halides is through the formation of a Grignard reagent followed by carboxylation with carbon dioxide. byjus.comlibretexts.org This method allows for the introduction of a carboxyl group with the addition of one carbon atom. byjus.com

Alternatively, hydrolysis of nitriles, which can be prepared from alkyl halides, also yields carboxylic acids. byjus.com Esters can be synthesized from the corresponding carboxylic acids or their acyl chlorides. mnstate.edugoogle.com Acidic hydrolysis of esters regenerates the carboxylic acid. byjus.com

Specifically for diamondoids, carboxylic acids have been synthesized from the corresponding alcohols and bromides. researchgate.net These methods provide access to both apical and medial carboxylic acid derivatives of diamantane and higher diamondoids. researchgate.net

Incorporation of Heteroatom Moieties (O, N, S) through Skeletal Editing

A more advanced strategy for modifying the diamondoid framework is "skeletal editing," which involves the selective replacement of a methylene (B1212753) group within the carbon cage with a heteroatom. acs.orgresearchgate.netacs.org This approach allows for the synthesis of heterodiamondoids, which have significantly altered electronic properties compared to their hydrocarbon counterparts. acs.org

The key steps in this process typically involve two sequential retro-Barbier fragmentations followed by a cage reconstruction in the presence of a dopant containing the desired heteroatom (O, N, or S). acs.orgresearchgate.net For example, 3-thiadiamantane has been prepared by treating a suitable precursor with sodium sulfide. acs.org The incorporation of nitrogen to form 3-azadiamantane can be achieved from an ester precursor via reduction to an alcohol, oxidation to a ketone, formation of an oxime, and subsequent reduction and cyclization. acs.org This innovative technique provides a synthetic route to doped diamond-like structures with tailored properties. acs.orgresearchgate.net

Spectroscopic and Computational Analysis in Research

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental to verifying the successful synthesis and purification of 1-chlorodiamantane, ensuring the chlorine atom is positioned at the desired apical C1 site. acs.orgchemrxiv.org

The precise location of the chloro group on the diamantane skeleton is critical and is unequivocally confirmed through a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamantane derivatives. moorparkcollege.eduuii.ac.id The highly symmetric nature of the parent diamantane molecule simplifies its NMR spectra. Upon functionalization, the symmetry is broken, leading to changes in the chemical shifts and coupling constants of the cage's protons and carbons. For this compound, the introduction of the electronegative chlorine atom at the apical position causes a characteristic downfield shift of the adjacent carbon and hydrogen signals, allowing for clear identification of the functionalization site. acs.org Two-dimensional NMR techniques can further confirm the connectivity and spatial relationships between atoms. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. moorparkcollege.eduuii.ac.id The C-Cl stretching vibration in this compound gives rise to a characteristic absorption band in the fingerprint region of the IR spectrum. While the exact position can vary, this peak, in conjunction with the characteristic C-H and C-C stretching and bending vibrations of the diamondoid cage, confirms the presence of the chloro substituent. nist.gov

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, thereby confirming its molecular weight and elemental composition. rsc.orgspectroscopyonline.com For this compound, the molecular ion peak (M⁺) will correspond to the molecular weight of C₁₄H₁₉Cl. The presence of chlorine is further confirmed by the characteristic isotopic pattern of the molecular ion peak, where the M+2 peak (due to the ³⁷Cl isotope) will have an intensity of approximately one-third of the M⁺ peak (due to the ³⁵Cl isotope). youtube.com

Theoretical and Computational Chemistry Studies

Computational methods, particularly those based on quantum mechanics, are invaluable for understanding the properties of this compound at an atomic level. uni-giessen.de

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. ubc.camdpi.comresearchgate.net DFT calculations allow for the optimization of the molecular geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. mdpi.com

These structural parameters are correlated with the molecule's reactivity. For instance, the calculated C-Cl bond length and the charge distribution around the apical carbon can provide insights into the susceptibility of this compound to nucleophilic substitution reactions. DFT can also be used to model reaction pathways and calculate activation energies, helping to predict and explain its chemical behavior. ubc.ca The relationship between a molecule's structure and its reactivity can be further explored using DFT-based descriptors. mdpi.com

Table 1: Selected Calculated Properties of Diamantane Derivatives

researchgate.netnih.govresearchgate.netacs.org| Property | Diamantane | This compound | Reference |

|---|---|---|---|

| Ionization Potential (eV) | ~9.24 (Adamantane) | Not specified, but functionalization alters IP | |

| HOMO-LUMO Gap (eV) | ~9.45 (Adamantane) | Altered by functionalization |

The concept of an "energy landscape" describes the potential energy of a system as a function of its atomic coordinates. nih.govaps.org For molecules, this landscape reveals the energies of different conformations (spatial arrangements of atoms) and the energy barriers between them. acs.org

Diamantane and its derivatives are known for their rigid, cage-like structures. researchgate.net Unlike flexible chain-like molecules, the diamantane framework has very limited conformational freedom. Computational studies, often employing methods like molecular mechanics or DFT, confirm that the chair-like conformation of the fused cyclohexane (B81311) rings is highly stable. acs.orgacs.org The energy landscape of this compound is characterized by a deep energy minimum corresponding to its ground-state geometry. nih.govplos.org Any significant deviation from this structure would require a large amount of energy, making alternative conformations highly improbable under normal conditions. This conformational rigidity is a key feature of diamondoids. acs.orgacs.org

This compound can be considered a hydrogen-terminated nanodiamond functionalized with a single chlorine atom. arxiv.org Theoretical studies on such systems are crucial for understanding how surface modifications can tune the electronic properties of nanodiamonds for applications in electronics and optoelectronics. acs.orgacs.org

DFT calculations are used to determine the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netarxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that approximates the material's electronic band gap. uni-giessen.dearxiv.org

Studies have shown that surface functionalization can significantly alter the HOMO-LUMO gap of nanodiamonds. arxiv.orgacs.orgaip.org Introducing an electronegative atom like chlorine can lead to a redistribution of electron density and a modification of the frontier molecular orbitals. researchgate.netacs.org While a systematic study on this compound is not detailed in the provided results, general findings indicate that halogenation can influence the band gap. arxiv.orgacs.org The precise effect—whether it increases or decreases the gap—depends on the nature and location of the functional group. aip.org These theoretical investigations are essential for the rational design of functionalized nanodiamonds with tailored electronic properties. rsc.org

Applications in Advanced Chemical Science and Engineering

Role as a Precursor in Materials Science Research

1-Chlorodiamantane, a halogenated derivative of the diamondoid diamantane, serves as a crucial starting material in the synthesis of a variety of advanced materials. Its rigid, cage-like structure and the reactivity of the chloro group make it an ideal building block for creating novel functionalized molecules with unique properties.

Synthesis of Functionalized Diamondoids for Polymer Nanocomposites

The functionalization of diamondoids, such as that initiated from this compound, is a key strategy for their incorporation into polymer matrices to create high-performance nanocomposites. researchgate.netrsc.orgnih.govnih.gov The inherent properties of diamondoids, including their diamond-like structure, high thermal and chemical stability, and low dielectric constant, make them attractive additives for enhancing polymer properties. researchgate.netpolyu.edu.hk

Research has demonstrated that the incorporation of such functionalized diamondoids can lead to polymer nanocomposites with improved thermal stability, mechanical strength, and other desirable characteristics. researchgate.netpolyu.edu.hk The ease of functionalization of diamondoids like this compound opens up possibilities for creating a wide range of novel polymer nanocomposites with tailored properties. researchgate.net

Table 1: Examples of Functionalization Reactions Starting from Halogenated Diamondoids

| Starting Material | Reagent | Product | Application |

| This compound | Various Nucleophiles | Functionalized Diamantanes | Polymer Nanocomposites |

| Halogenated Diamondoid | Allyl Halogen | Halo-alkane Functionalized Diamondoids | Fuel Precursors google.com |

| 1-Bromoadamantane | Allyl Bromide/AlCl₃ | 1-(2,3-dibromopropanyl)adamantane | Fuel Precursors google.com |

This table provides illustrative examples of how halogenated diamondoids, including this compound, can be functionalized for various applications.

Integration into Advanced Functional Materials

This compound is a valuable precursor for the development of a wide array of advanced functional materials. wiley.com Its rigid and well-defined three-dimensional structure is a desirable feature for creating materials with specific and predictable properties. rsc.orgpolyu.edu.hk The ability to functionalize this compound allows for its integration into various material systems, leading to enhanced performance and novel functionalities. researchgate.netpolyu.edu.hk

The incorporation of diamantane derivatives, synthesized from this compound, can significantly modify the properties of the host material. For instance, the introduction of these bulky, hydrophobic cage structures can enhance the thermal stability and mechanical properties of polymers. polyu.edu.hk These functionalized diamondoids act as molecular building blocks, enabling the construction of materials with tailored characteristics for applications in diverse fields such as electronics, optics, and coatings. polyu.edu.hk The unique properties of diamondoids, such as their low dielectric constant and potential for negative electron affinity, are particularly advantageous in the fabrication of advanced electronic and optoelectronic devices. polyu.edu.hk

Table 2: Properties of Diamondoids for Advanced Functional Materials

| Property | Description | Potential Application |

| High Thermal Stability | Resistant to decomposition at high temperatures. | High-performance polymers, coatings. idu.ac.id |

| High Chemical Stability | Resistant to chemical attack. | Protective coatings, durable materials. researchgate.net |

| Low Dielectric Constant | Poor conductor of electricity. | Insulators in electronic devices. polyu.edu.hk |

| Negative Electron Affinity | Can emit electrons easily. | Electron emitters, advanced electronics. polyu.edu.hk |

| Rigidity and Bulk | Provides structural reinforcement. | Polymer nanocomposites with enhanced mechanical properties. polyu.edu.hk |

This table summarizes key properties of diamondoids that make them suitable for integration into advanced functional materials.

Development of Self-Assembled Molecular Architectures

The precise structure of diamantane derivatives, accessible from this compound, makes them excellent candidates for the construction of self-assembled molecular architectures. wikipedia.orgrsc.org Molecular self-assembly is a process where molecules spontaneously organize into ordered structures without external guidance. wikipedia.org The ability to control the functionalization of the diamantane core allows for the programming of specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, which direct the assembly process. wikipedia.org

By strategically placing functional groups on the diamantane scaffold, researchers can design and synthesize molecules that will predictably form complex and well-defined nanostructures. tum.de These self-assembled architectures can range from simple clusters and chains to more intricate two-dimensional and three-dimensional networks. tum.denih.gov The resulting structures have potential applications in various fields, including nanotechnology, where they can be used to create molecular-scale devices and patterned surfaces. wikipedia.org The study of these self-assembled systems provides fundamental insights into the principles of molecular recognition and supramolecular chemistry. rsc.org

Application in Molecular Electronics and Mechanics

The unique electronic and mechanical properties of diamondoids, which can be accessed and modified starting from this compound, position them as promising components for molecular electronics and molecular mechanics. rsc.orgwikipedia.org Molecular electronics aims to use individual molecules as active components in electronic circuits, offering the ultimate in miniaturization. researchgate.netnih.gov

The rigid, insulating nature of the diamantane cage, combined with the ability to attach conductive functional groups, allows for the design of molecules with specific electronic transport properties. researchgate.netrsc.org These functionalized diamondoids can act as molecular wires, switches, or diodes when placed between electrodes. nih.gov Furthermore, the inherent mechanical stability of the diamondoid structure makes it an attractive building block for molecular machines, which are nanoscale devices capable of performing mechanical tasks. wikipedia.org The synthesis of such complex molecular systems relies on the precise control over the functionalization of precursors like this compound. rsc.org

Contributions to Catalysis Research

The rigid and sterically demanding nature of the diamantyl group, derived from precursors like this compound, has found utility in the design of specialized ligands for transition metal catalysis.

Ligand Design for Metal-Catalyzed Reactions

In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. nih.gov The steric and electronic properties of a ligand can significantly influence the outcome of a catalytic reaction. tcichemicals.commdpi.com The bulky and well-defined structure of the diamantyl group makes it an interesting scaffold for designing new phosphine (B1218219) ligands. researchgate.netrsc.org

Starting from this compound, phosphine-substituted diamondoids can be synthesized. researchgate.net These diamantyl phosphine ligands can then be coordinated to various transition metals, such as palladium, to create catalysts for a range of organic transformations. osti.govresearchgate.net The steric bulk of the diamantyl group can create a unique coordination environment around the metal, potentially leading to enhanced catalytic activity or selectivity in reactions like cross-coupling. sigmaaldrich.com For example, primary diamantyl phosphine oxides have been successfully employed as ligands in palladium-catalyzed C-H arylation reactions. osti.govresearchgate.net The development of such novel ligands is essential for advancing the field of catalysis and enabling the synthesis of complex molecules. mdpi.comnih.gov

Role in Synergistic Dual Catalytic Systems

Synergistic dual catalysis, where two distinct catalytic cycles operate in concert to promote a single transformation, is a powerful strategy for developing novel chemical reactions. beilstein-journals.orgprinceton.edu Derivatives of this compound are being explored for their potential in such systems. The concept involves the simultaneous activation of both a nucleophile and an electrophile by two separate catalysts. princeton.edu This approach can be merged with visible-light photocatalysis, where one substrate is activated by a transition-metal catalyst and the other by a photoredox catalyst. beilstein-journals.org While direct examples involving this compound are emerging, the unique electronic properties of the diamantane scaffold make its derivatives promising candidates for developing new catalysts for these complex systems. For instance, a dual-site synergistic mechanism has been proposed for a Co-Fe catalyst, where the distinct electronic properties of the two metals work together to enhance catalytic activity. nih.gov This principle could be applied to systems incorporating diamantane-based ligands.

Exploration in Homogeneous and Heterogeneous Catalysis

The versatility of this compound extends to its application in both homogeneous and heterogeneous catalysis, offering distinct advantages in each.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high activity and selectivity. eolss.netwikipedia.org Organometallic complexes featuring diamantane-based ligands, derived from this compound, are prime examples. These catalysts are well-defined at a molecular level, allowing for the fine-tuning of their electronic and steric properties to optimize catalytic performance. eolss.net

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and reuse—a significant advantage in industrial processes. eolss.netlibretexts.org Diamantane derivatives can be anchored to solid supports to create robust and recyclable heterogeneous catalysts. This "heterogenization" of homogeneous catalysts combines the high selectivity of molecular catalysts with the practical benefits of solid-phase systems. eolss.net

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same as reactants | Different from reactants |

| Activity/Selectivity | Generally high | Can be variable |

| Catalyst Recovery | Often difficult and costly | Generally straightforward |

| Thermal Stability | Often limited | Typically high |

| Active Sites | Well-defined, uniform | Often non-uniform |

Importance in Medicinal Chemistry Research (as a synthetic building block)

The rigid, lipophilic nature of the diamantane cage makes it a valuable pharmacophore in drug design. This compound serves as a crucial starting material for synthesizing a wide array of bioactive molecules. researchgate.netnih.gov

Precursor for Aminated and Other Bioactive Diamondoid Derivatives

This compound is a key intermediate in the synthesis of various functionalized diamantanes, including amines, alcohols, and carboxylic acids. google.comwikipedia.orgrsc.org These derivatives are of significant interest in medicinal chemistry. For instance, aminated diamondoids have shown therapeutic potential. researchgate.netrsc.org The synthesis of these compounds often proceeds through the corresponding chloro or hydroxy derivatives of diamantane. rsc.org The introduction of adamantane (B196018) and diamantane moieties into molecules can be achieved through amidation and subsequent reduction, with Schotten-Baumann conditions being a straightforward method for the initial amide formation. nih.gov

Exploration of Adamantane/Diamantane Motifs in Drug Scaffolding

The incorporation of adamantane and diamantane "cages" into drug candidates is a well-established strategy to enhance their pharmacological profiles. pensoft.netpensoft.net These bulky, rigid structures can improve a drug's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov The adamantane moiety has been successfully integrated into numerous approved drugs. nih.gov More recently, larger diamondoids like diamantane are being explored as building blocks for new therapeutic agents. nih.gov For example, the replacement of an adamantane group with a larger diamantane moiety in soluble epoxide hydrolase (sEH) inhibitors has been shown to increase potency. acs.org This highlights the potential of diamantane-based scaffolds, accessible from this compound, in the development of next-generation pharmaceuticals.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Chlorodiamantane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound can be adapted from analogous adamantane derivatives. For example, chlorination of diamantanol using phosphorus pentachloride (PCl₅) under anhydrous conditions is a common approach. Optimization requires monitoring reaction temperature (e.g., 0–25°C) and stoichiometric ratios to minimize byproducts like di- or trichlorinated species. Purity can be enhanced via column chromatography using non-polar solvents (hexane/ethyl acetate gradients) and confirmed by GC-MS or NMR . Ensure reproducibility by documenting solvent drying protocols and inert gas purging to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data discrepancies be addressed?

- Methodological Answer : Nuclear Magnetic Resonance (¹³C and ¹H NMR) is critical for structural confirmation, with expected peaks in the δ 20–60 ppm range for aliphatic carbons. Discrepancies in chemical shifts may arise from solvent effects or impurities; cross-validate with FT-IR (C-Cl stretch ~550–650 cm⁻¹) and high-resolution mass spectrometry (HRMS). For chromatographic purity, use HPLC with a C18 column and UV detection at 210 nm. If inconsistencies occur, re-examine sample preparation (e.g., sonication time, filtration) and calibrate instruments with certified standards .

Q. How does the steric and electronic environment of this compound influence its stability under varying storage conditions?

- Methodological Answer : The rigid diamantane backbone and chlorine substituent confer thermal stability but may render the compound sensitive to UV light or moisture. Conduct accelerated stability studies by storing samples under controlled humidity (0–80% RH), temperature (4°C to 40°C), and light exposure. Monitor degradation via periodic NMR and TLC. For long-term storage, recommend anhydrous, amber vials with argon overlays and desiccants .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions compared to other polycyclic hydrocarbons?

- Methodological Answer : Investigate using density functional theory (DFT) to model transition states and compare activation energies for possible reaction pathways. Pair computational data with kinetic experiments (e.g., SN2 reactions with sodium iodide in acetone), tracking rate constants via UV-Vis or conductometry. Contrast results with adamantane derivatives to isolate steric effects from electronic contributions. Validate hypotheses using X-ray crystallography of intermediates .

Q. How can contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound be resolved across independent studies?

- Methodological Answer : Systematic meta-analysis of literature data is essential. Replicate experiments under standardized conditions (e.g., DSC for melting points, shake-flask method for solubility in toluene/water systems). Identify variables such as heating rates (DSC), particle size (solubility), or impurities. Use statistical tools (ANOVA) to quantify variability and publish raw datasets as supplementary materials to enhance transparency .

Q. What strategies are effective for designing catalytic systems leveraging this compound as a building block in supramolecular chemistry?

- Methodological Answer : Explore its utility as a rigid spacer in metal-organic frameworks (MOFs) by coupling with carboxylate or pyridine ligands. Characterize porosity via BET surface area analysis and crystallinity via PXRD. Compare catalytic performance (e.g., in hydrogenation) against flexible analogs. Optimize ligand-to-metal ratios using design-of-experiments (DoE) software to minimize trial runs .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in synthetic and analytical workflows for this compound?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines: document all synthetic steps (solvent batches, catalyst lots), and share detailed spectra in supplementary files. For analytical methods, specify instrument models, software versions, and calibration curves. Use collaborative platforms like Zenodo to archive raw data, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How should researchers address conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Conduct controlled studies varying parameters such as catalyst loading (Pd/C vs. Pd(PPh₃)₄), base (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (DMF vs. THF). Analyze outcomes via GC-MS and kinetic profiling. Publish negative results to clarify boundary conditions and prevent redundant work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。